2,4-Pentanedione, 3-vanillyl-

Catalog No.
S15276387
CAS No.
30881-23-3
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pentanedione, 3-vanillyl-

CAS Number

30881-23-3

Product Name

2,4-Pentanedione, 3-vanillyl-

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3

InChI Key

IFGDRUTWCITGHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C

2,4-Pentanedione, 3-vanillyl- is an organic compound with the molecular formula C13H16O4C_{13}H_{16}O_{4} and a unique structure characterized by a vanillyl group attached to a 2,4-pentanedione backbone. The vanillyl moiety, derived from vanillin, contributes to the compound's aromatic properties and potential biological activities. This compound is classified as a diketone due to the presence of two carbonyl groups in its structure, which play a crucial role in its reactivity and interactions in various chemical environments .

Typical of diketones and phenolic compounds. Key reactions include:

  • Condensation Reactions: The diketone can undergo aldol condensation, leading to the formation of larger carbon frameworks.
  • Oxidation: The presence of carbonyl groups allows for oxidation reactions that can convert the diketone into more complex structures.
  • Reduction: 2,4-Pentanedione can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 2,4-pentanedione derivatives exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with vanillyl groups are known for their ability to scavenge free radicals, potentially contributing to health benefits.
  • Antimicrobial Activity: Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.
  • Flavoring Agent: As a derivative of vanillin, it may also contribute flavoring characteristics in food products .

The synthesis of 2,4-pentanedione, 3-vanillyl- can be achieved through several methods:

  • Condensation of Vanillin with Diketones: A common approach involves reacting vanillin with diketones under acidic or basic conditions to form the desired compound.
  • Enzymatic Synthesis: Utilizing enzymes that facilitate specific reactions can yield high purity and selectivity for this compound.
  • Chemical Synthesis from Precursors: Starting from simpler organic compounds through multi-step synthetic routes can also produce 2,4-pentanedione, 3-vanillyl- .

The applications of 2,4-pentanedione, 3-vanillyl- span various fields:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities .

Studies on the interactions of 2,4-pentanedione, 3-vanillyl- with other compounds reveal insights into its reactivity and potential synergistic effects:

  • Complex Formation: The compound may form complexes with metal ions or other organic molecules, influencing its stability and reactivity.
  • Biological Interactions: Investigations into how this compound interacts with biological targets could elucidate mechanisms behind its observed biological activities .

Several compounds share structural similarities with 2,4-pentanedione, 3-vanillyl-. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Aromatic AldehydeWidely used as a flavoring agent; antioxidant properties.
Acetylacetone (2,4-pentanedione)DiketoneCommonly used as a chelating agent; less aromatic than 3-vanillyl.
3-Vanillin (3-hydroxy-4-methoxybenzaldehyde)Aromatic AldehydeSimilar flavor profile; different positioning of functional groups.
Ethyl Vanillin (ethyl 4-hydroxy-3-methoxybenzoate)Aromatic EsterStronger flavor than vanillin; used in food industry.

The unique combination of diketone properties and the vanillyl group distinguishes 2,4-pentanedione, 3-vanillyl- from these similar compounds. Its potential applications in flavoring and pharmaceuticals further enhance its significance in research and industry .

Capsaicinoids, the pungent compounds in chili peppers (e.g., capsaicin and dihydrocapsaicin), serve as key precursors for 3-vanillyl-2,4-pentanedione. The compound arises via oxidative degradation and subsequent condensation reactions. Capsaicin undergoes enzymatic hydrolysis by acyltransferases or non-specific esterases, releasing vanillylamine and a fatty acid chain. Vanillylamine is then oxidized to vanillin through amine oxidase activity, a reaction paralleling pathways observed in Streptomyces species.

The diketone backbone of 2,4-pentanedione is synthesized via acetyl-CoA condensation. Acetyl-CoA acetyltransferase (Thiolase) catalyzes the formation of acetoacetyl-CoA, which is dephosphorylated to yield 2,4-pentanedione. The vanillyl group is transferred to the central carbon of 2,4-pentanedione through a vanillyltransferase-mediated reaction, likely involving UDP-glycosyltransferases or CoA-dependent acyltransferases. This step mirrors enzymatic strategies in polyketide biosynthesis, where modular enzymes assemble complex scaffolds through iterative condensation.

Key Enzymatic Steps:

  • Capsaicin Hydrolysis: Cleavage of capsaicin to vanillylamine.
  • Vanillin Formation: Oxidation of vanillylamine to vanillin.
  • Backbone Synthesis: Acetyl-CoA condensation to 2,4-pentanedione.
  • Conjugation: Vanillyl transfer to 2,4-pentanedione.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

UNII

V9D92S9YE5

Dates

Modify: 2024-08-11

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